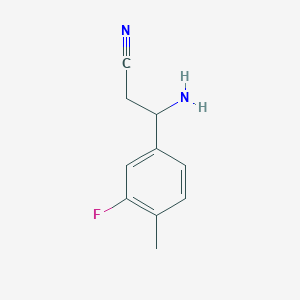

3-Amino-3-(3-fluoro-4-methylphenyl)propanenitrile

Description

3-Amino-3-(3-fluoro-4-methylphenyl)propanenitrile (CAS 1539772-23-0) is a fluorinated β-aminonitrile derivative with the molecular formula C₁₀H₁₁FN₂. Its structure features a nitrile group (-CN) and an amino group (-NH₂) attached to a propanenitrile backbone, with a 3-fluoro-4-methylphenyl substituent. This compound is synthesized enantioselectively, as evidenced by the (3R)-enantiomer described by Parchem Chemicals . The fluorine atom and methyl group at the 3- and 4-positions of the aromatic ring, respectively, influence electronic properties (e.g., electron-withdrawing effects) and steric interactions, making it a candidate for pharmaceutical intermediates or agrochemical research.

Properties

Molecular Formula |

C10H11FN2 |

|---|---|

Molecular Weight |

178.21 g/mol |

IUPAC Name |

3-amino-3-(3-fluoro-4-methylphenyl)propanenitrile |

InChI |

InChI=1S/C10H11FN2/c1-7-2-3-8(6-9(7)11)10(13)4-5-12/h2-3,6,10H,4,13H2,1H3 |

InChI Key |

LKDJMCPIRWLJDG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(CC#N)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(3-fluoro-4-methylphenyl)propanenitrile typically involves the reaction of 3-fluoro-4-methylbenzaldehyde with a suitable amine and a nitrile source. One common method includes the use of reductive amination, where the aldehyde is first converted to an imine intermediate, followed by reduction to form the desired amino compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(3-fluoro-4-methylphenyl)propanenitrile undergoes several types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The fluoro group on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of substituted aromatic compounds with different functional groups.

Scientific Research Applications

3-Amino-3-(3-fluoro-4-methylphenyl)propanenitrile has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological targets.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(3-fluoro-4-methylphenyl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and nitrile groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function .

Comparison with Similar Compounds

Substituent Variations

- (3S)-3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile (CAS 42379-52-2): Replacing the methyl group with a trifluoromethyl (-CF₃) enhances lipophilicity and metabolic stability. The -CF₃ group’s strong electron-withdrawing nature may alter binding affinity in receptor-targeted applications compared to the methyl-substituted analogue .

- (R)-Ethyl 3-Amino-3-(2-Fluoro-4-Methylphenyl) Propanoate (4e): This ester derivative lacks the nitrile group, instead featuring a carboxylic acid ethyl ester.

Positional Isomerism

Functional Group Comparisons

Toxicity and Regulatory Considerations

- Cyanazine (CAS 21725-46-2): A triazine-containing propanenitrile banned in agriculture due to environmental and human toxicity . While 3-Amino-3-(3-fluoro-4-methylphenyl)propanenitrile lacks triazine groups, its nitrile moiety warrants careful handling to avoid cyanide release under degradation.

- Fluorinated β-Amino Acids (e.g., 5e): Carboxylic acid derivatives exhibit lower toxicity profiles, suggesting functional group modifications as a strategy to mitigate risks .

Research Implications

The structural and functional diversity of fluorinated β-aminonitriles underscores their versatility in drug discovery. For example:

- Electron-Withdrawing Groups : Trifluoromethyl substitution (CAS 42379-52-2) enhances stability but may reduce bioavailability due to increased lipophilicity .

- Chirality : Enantiomers like (3R)- and (3S)-forms exhibit distinct biological activities, necessitating stereoselective synthesis for targeted applications .

Biological Activity

3-Amino-3-(3-fluoro-4-methylphenyl)propanenitrile, also known as (3S)-3-amino-3-(3-fluoro-4-methylphenyl)propanenitrile, is a chiral compound with significant potential in medicinal chemistry. This compound features an amino group, a nitrile group, and a fluorinated aromatic ring, which contribute to its unique biological activity and pharmacological properties. The presence of fluorine enhances lipophilicity and metabolic stability, making it a candidate for therapeutic applications, particularly in treating neurological disorders.

- Molecular Formula : C10H12FN2

- Molecular Weight : Approximately 178.21 g/mol

- Functional Groups : Amino group (-NH2), Nitrile group (-C≡N), Fluorinated aromatic ring

The biological activity of 3-Amino-3-(3-fluoro-4-methylphenyl)propanenitrile is primarily attributed to its ability to act as an inhibitor in various enzymatic pathways. Its structure allows for enhanced binding affinity to target receptors, particularly those involved in neurotransmitter regulation. This binding can influence several biochemical pathways, leading to therapeutic effects.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits significant biological activity, including:

- Enzyme Inhibition : It has been studied for its potential to inhibit enzymes involved in neurotransmitter metabolism, which may be beneficial in treating conditions like depression or anxiety.

- Receptor Binding : The fluorinated aromatic structure may enhance its interaction with specific receptors, potentially leading to improved drug efficacy.

Case Studies

- Neurotransmitter Regulation : In vitro studies have demonstrated that 3-Amino-3-(3-fluoro-4-methylphenyl)propanenitrile can effectively inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, which are critical in mood regulation.

- Anticancer Activity : Preliminary investigations suggest that compounds structurally similar to 3-Amino-3-(3-fluoro-4-methylphenyl)propanenitrile exhibit selective cytotoxicity against various cancer cell lines, indicating potential applications in oncology.

Comparative Analysis with Similar Compounds

To understand the unique properties of 3-Amino-3-(3-fluoro-4-methylphenyl)propanenitrile, a comparison with structurally related compounds is useful:

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| (3S)-3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile | C10H11FN2 | Different fluorine position | Potentially different biological activity due to substitution |

| (2R)-2-amino-2-(4-fluorophenyl)acetonitrile | C9H10FN | Simple structure without chirality | Lacks complex interactions due to fewer functional groups |

| (R)-1-amino-2-(4-fluorophenyl)ethanone | C9H10FN | Ketone instead of nitrile | Different reactivity profile due to carbonyl presence |

Synthesis Methods

Several synthetic routes have been explored for producing 3-Amino-3-(3-fluoro-4-methylphenyl)propanenitrile:

- Direct Amination : Using appropriate reagents to introduce the amino group onto the nitrile precursor.

- Fluorination Techniques : Employing selective fluorination methods to ensure the correct positioning of the fluorine atom on the aromatic ring.

These methods allow for efficient synthesis while maintaining the compound's chiral integrity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.